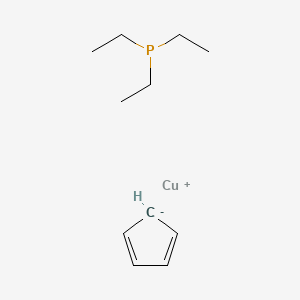
copper(1+);cyclopenta-1,3-diene;triethylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);cyclopenta-1,3-diene;triethylphosphane typically involves the reaction of copper(I) chloride with cyclopentadienyl sodium and triethylphosphine . The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The general reaction scheme is as follows:
CuCl+NaC5H5+P(C2H5)3→(C5H5)CuP(C2H5)3+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper(1+);cyclopenta-1,3-diene;triethylphosphane undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution Reagents: Ligand exchange reactions can be carried out using various phosphines, amines, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in copper(II) complexes, while substitution reactions yield new organocopper compounds with different ligands .
Scientific Research Applications
Copper(1+);cyclopenta-1,3-diene;triethylphosphane has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Material Science: The compound is used in the synthesis of thin films and nanomaterials.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules.
LED Manufacturing: The compound is used in the production of light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of copper(1+);cyclopenta-1,3-diene;triethylphosphane involves the coordination of the copper(I) center with the cyclopentadienyl and triethylphosphine ligands. This coordination stabilizes the copper(I) center and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Fluorotris(triphenylphosphine)copper(I)
- Indium Copper Diethylthiolatetriphenylphosphine Complex
- Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I)
Uniqueness
Copper(1+);cyclopenta-1,3-diene;triethylphosphane is unique due to its specific ligand combination, which imparts distinct reactivity and stability compared to other organocopper compounds. The presence of both cyclopentadienyl and triethylphosphine ligands allows for versatile applications in catalysis and material science .
Properties
Molecular Formula |
C11H20CuP |
|---|---|
Molecular Weight |
246.80 g/mol |
IUPAC Name |
copper(1+);cyclopenta-1,3-diene;triethylphosphane |
InChI |
InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1 |
InChI Key |
HFLGHHCQULGGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.[CH-]1C=CC=C1.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-hydroxy-3,4,5-tris[(2-methylpropanoyl)oxy]oxane-2-carboxylate](/img/structure/B12324021.png)
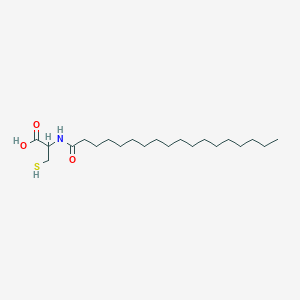
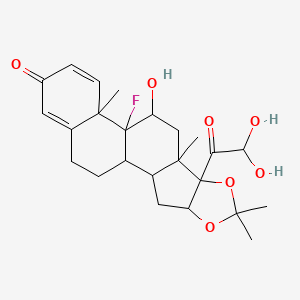
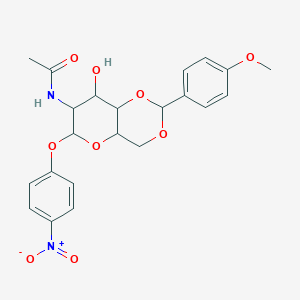
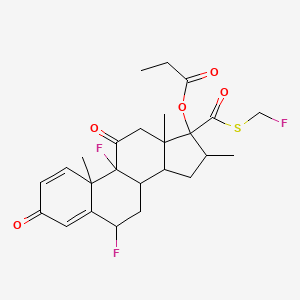
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
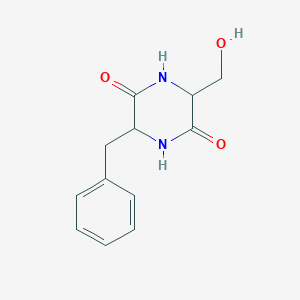

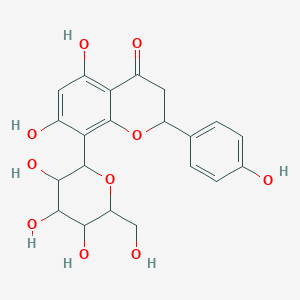
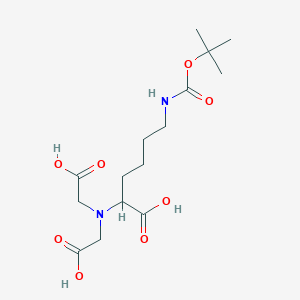
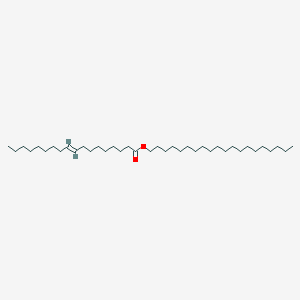
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![Methyl 2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B12324096.png)
